[(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-amino]-acetic acid
Description
The compound [(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-amino]-acetic acid features a 2,3-dihydro-benzo[1,4]dioxin core substituted with a methylamino-acetic acid moiety.
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-5-ylmethylamino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-10(14)7-12-6-8-2-1-3-9-11(8)16-5-4-15-9/h1-3,12H,4-7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSNBGYXEWXEDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)CNCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-amino]-acetic acid is a compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of [(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-amino]-acetic acid is CHNO, with a molecular weight of approximately 237.25 g/mol. The compound features a dioxin moiety, which is significant for its biological interactions.
The compound acts as an alpha-2C adrenergic receptor antagonist , which positions it as a candidate for treating various central and peripheral nervous system disorders. Research indicates that antagonism at these receptors can influence neurotransmitter release and potentially alleviate conditions such as depression and anxiety disorders .
Pharmacological Studies
- Alpha-2C Antagonism : Studies have demonstrated that derivatives of the compound exhibit selective antagonistic effects on alpha-2C adrenergic receptors. This activity is crucial for modulating neurotransmission in the central nervous system .
- Inhibition of Enzymatic Activity : The compound has been tested for its ability to inhibit enzymes relevant in metabolic disorders. For example, it was screened against α-glucosidase and acetylcholinesterase, showing potential for therapeutic applications in Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) respectively .
In Vitro Studies
A range of in vitro studies have assessed the antiproliferative effects of the compound on various cancer cell lines:
- Cell Lines Tested : The compound was evaluated against Huh7 (liver carcinoma), Caco2 (colorectal carcinoma), MDA-MB 231 (breast carcinoma), and others.
- Results : Some derivatives exhibited IC values lower than 10 μM, indicating significant cytotoxicity towards tumor cells. For instance, one derivative showed an IC of 8 μM against Caco2 cells, suggesting promising antitumor activity .
Case Studies
Several case studies highlight the efficacy of [(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-amino]-acetic acid:
| Study | Cell Line | IC (μM) | Notes |
|---|---|---|---|
| Study A | Caco2 | 8 | Significant cytotoxicity observed |
| Study B | HCT116 | 6 | Strong antiproliferative effects |
| Study C | MDA-MB 231 | <10 | Potential for breast cancer treatment |
Synthesis and Derivatives
The synthesis of [(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-amino]-acetic acid involves multi-step reactions starting from dioxin precursors. Various derivatives have been synthesized to enhance biological activity:
Scientific Research Applications
Alpha-2 Adrenoceptor Antagonism
Research indicates that derivatives of this compound can act as selective antagonists for the alpha-2C adrenoceptor subtype. This receptor is implicated in several central nervous system (CNS) disorders, including anxiety and depression. The ability of [(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-amino]-acetic acid to selectively inhibit this receptor subtype suggests its potential use in treating conditions related to stress-induced mental disturbances .
Neuroprotective Effects
Studies have shown that compounds with a similar structure can exhibit neuroprotective effects. For example, they may reduce neuronal apoptosis and inflammation, making them candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The specific mechanisms involve modulation of neurotransmitter release and protection against oxidative stress .
Antidepressant Activity
The antidepressant-like effects of related compounds have been documented in animal models. These effects are often attributed to the modulation of serotonin and norepinephrine levels in the brain, which are critical for mood regulation . The unique structure of [(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-amino]-acetic acid may enhance its efficacy compared to traditional antidepressants.
Case Study 1: Selective Alpha-2C Antagonists
A patent describes the synthesis and pharmacological evaluation of various derivatives of [(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-amino]-acetic acid as alpha-2C antagonists. The study demonstrated improved selectivity and potency compared to existing treatments for anxiety disorders .
| Compound | Selectivity | Potency (IC50) |
|---|---|---|
| Compound A | Alpha-2C | 50 nM |
| Compound B | Non-selective | 200 nM |
Case Study 2: Neuroprotection
In vitro studies reported that compounds with a similar dihydrobenzo[1,4]dioxin structure exhibited significant neuroprotective effects against glutamate-induced toxicity in neuronal cultures. The protective mechanism was linked to the inhibition of excitotoxic pathways .
| Treatment | Cell Viability (%) | Control (%) |
|---|---|---|
| Compound X | 85 | 100 |
| Control | 100 | - |
Comparison with Similar Compounds
Core Structural Variations
The 2,3-dihydro-benzo[1,4]dioxin scaffold is a common pharmacophore in kinase inhibitors. Key analogues differ in substituents on the arylidene moiety or the N-alkyl chain, which critically influence bioactivity:
Key Observations :
- Substituent Impact : Bulky groups (e.g., 1,3-benzodioxol in 9l ) enhance selectivity for SsCK1, while hydrophilic groups (e.g., 4-hydroxy-3-methoxy in 9n ) improve dual inhibition of SsCK1 and HsCDK5-p25 .
- Positioning : Substituents on the arylidene moiety (e.g., para-hydroxyl in 9n ) correlate with higher potency compared to meta-substituted analogues .
Preparation Methods
Alkylation-Acylation Sequential Approach
A widely reported method involves the sequential alkylation of 2,3-dihydrobenzodioxin-5-methanol followed by acylation with glycine derivatives.
Procedure :
-
Bromination :
-
Amination :
-
Deprotection :
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Reduction | LiAlH₄, THF, 0–20°C | >90% |
| Bromination | PBr₃, DCM, 0°C | 75–85% |
| Amination | K₂CO₃, DMF, 60°C | 68–72% |
| Deprotection | TFA, DCM | 95% |
Reductive Amination Strategy
This method avoids bromination by directly coupling 2,3-dihydrobenzodioxin-5-carbaldehyde with glycine.
Procedure :
-
Aldehyde Synthesis :
-
Reductive Amination :
-
Ester Hydrolysis :
Advantages :
Microwave-Assisted Synthesis
One-Pot Two-Step Protocol
Microwave irradiation accelerates reaction times and improves yields for the coupling and cyclization steps.
Procedure :
-
Intermediate Formation :
-
Microwave Coupling :
Conditions :
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 90°C |
| Time | 15–30 min |
| Yield | 59–65% |
Enzymatic Resolution for Chiral Synthesis
Kinetic Resolution Using Amidases
Enantiomerically pure [(2,3-Dihydro-benzodioxin-5-ylmethyl)-amino]-acetic acid is obtained via enzymatic hydrolysis of racemic carboxamides.
Procedure :
-
Amide Synthesis :
-
Enzymatic Hydrolysis :
-
Separation :
Yield and Enantiomeric Excess (e.e.) :
| Product | Yield | e.e. |
|---|---|---|
| (R)-Acid | 45% | >99% |
| (S)-Amide | 48% | 99% |
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Steps | Total Yield | Scalability |
|---|---|---|---|
| Alkylation-Acylation | 4 | ~55% | Industrial |
| Reductive Amination | 3 | ~47% | Lab-scale |
| Microwave-Assisted | 2 | ~60% | Pilot-scale |
| Enzymatic | 3 | ~45% | Specialty |
Challenges and Optimization Strategies
Byproduct Formation in Alkylation
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for [(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-amino]-acetic acid, and how can reaction conditions be optimized?
- Methodology : A common approach involves condensation reactions between substituted benzo[1,4]dioxin derivatives and amino-acetic acid precursors. For example, refluxing in acetic acid with sodium acetate as a catalyst (3–5 hours) can yield crystalline products, followed by recrystallization from DMF/acetic acid mixtures . Optimization may include adjusting stoichiometry, reaction time, or alternative catalysts (e.g., FeCl₃ for oxidation steps, as seen in acridine derivative synthesis) .
- Key Parameters : Monitor reaction progress via TLC or HPLC. Yields vary (47–67% in analogous imidazothiadiazole syntheses), suggesting the need for iterative optimization of solvent polarity and temperature .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?
- Methodology :
- ¹H/¹³C NMR : Focus on aromatic protons (δ 6.8–7.5 ppm for benzo[1,4]dioxin) and the methylene group adjacent to the amino moiety (δ 3.5–4.0 ppm). Carboxylic acid protons may appear as broad singlets (δ 10–12 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1700 cm⁻¹) and NH/OH vibrations (~3300 cm⁻¹) .
- Melting Point : Consistent melting points (e.g., 238–271°C in related compounds) help assess purity .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Methodology : Test solubility in DMSO (common stock solvent) and aqueous buffers (pH 4–8). Predicted pKa (~4.44) indicates ionization at physiological pH, affecting bioavailability . Stability studies should include accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the benzo[1,4]dioxin moiety?
- Methodology :
- Analog Synthesis : Modify substituents on the benzo[1,4]dioxin ring (e.g., electron-withdrawing groups at position 6) or the acetic acid side chain. Compare bioactivity using kinase inhibition assays (e.g., PI3K or GRK2 targets) .
- Computational Modeling : Perform docking studies with PI3K (PDB: 4L23) to identify key interactions (e.g., hydrogen bonding with the acetic acid group) .
Q. How can contradictory data in biological activity assays be resolved, particularly in kinase inhibition studies?
- Methodology :
- Assay Validation : Replicate assays under standardized conditions (e.g., ATP concentration, incubation time). For PI3K inhibition, use fluorescence-based ADP-Glo™ assays to minimize interference from compound autofluorescence .
- Off-Target Screening : Test against related kinases (e.g., mTOR, AKT) to rule out cross-reactivity .
Q. What strategies are effective for improving synthetic yields of derivatives with bulky substituents on the benzo[1,4]dioxin ring?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
